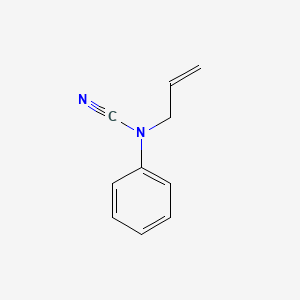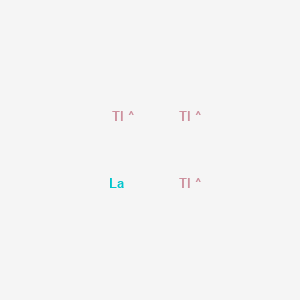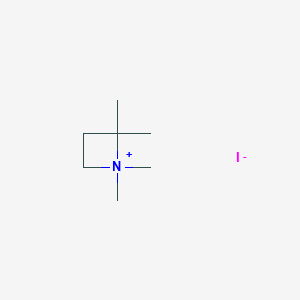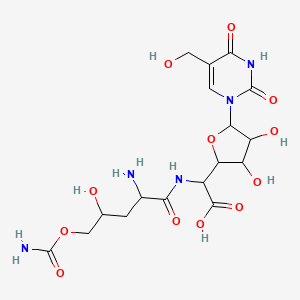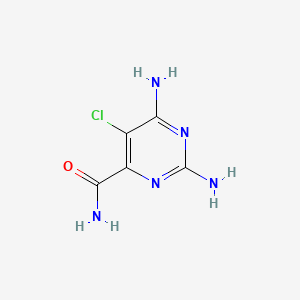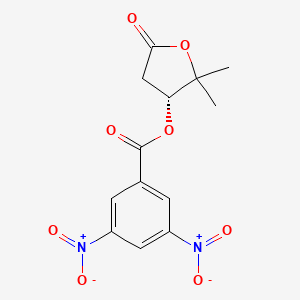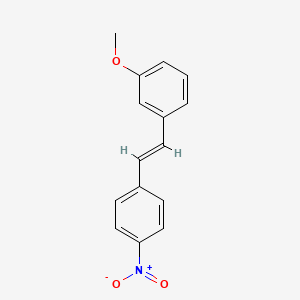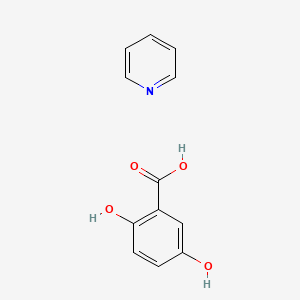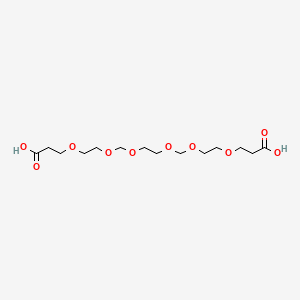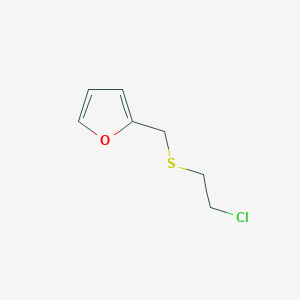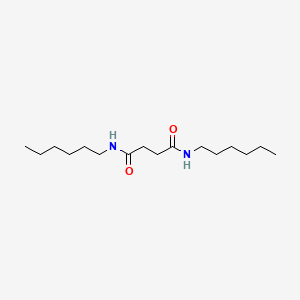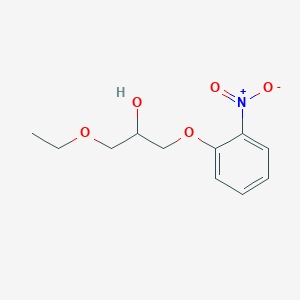
2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- is an organic compound with the molecular formula C11H15NO5. It is a derivative of 2-propanol, where the hydroxyl group is substituted with an ethoxy group and a 2-nitrophenoxy group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- typically involves the reaction of 2-nitrophenol with 1-ethoxy-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxy and phenoxy groups contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-ethoxy-3-(4-nitrophenoxy)-
- 1-Ethoxy-2-propanol
- 3-Ethoxy-1,2-propanediol
Uniqueness
2-Propanol, 1-ethoxy-3-(2-nitrophenoxy)- is unique due to the specific positioning of the nitro group on the phenoxy ring, which influences its reactivity and potential applications. Compared to its analogs, this compound may exhibit distinct chemical and biological properties.
Properties
CAS No. |
21407-52-3 |
|---|---|
Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-ethoxy-3-(2-nitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C11H15NO5/c1-2-16-7-9(13)8-17-11-6-4-3-5-10(11)12(14)15/h3-6,9,13H,2,7-8H2,1H3 |
InChI Key |
FQOMKJYPMRQLIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(COC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



